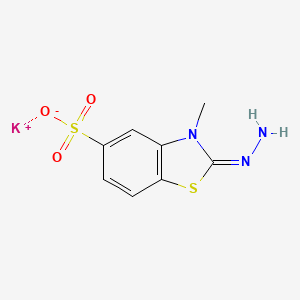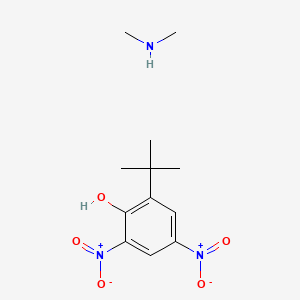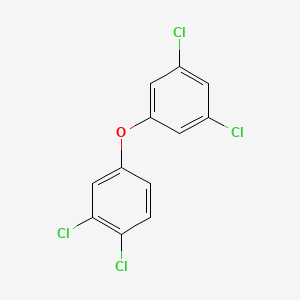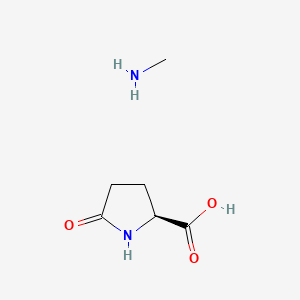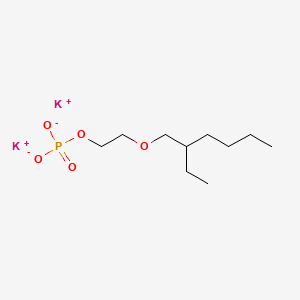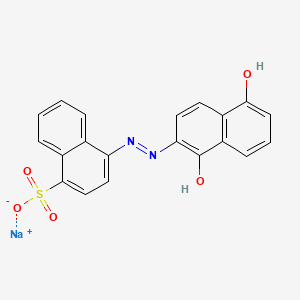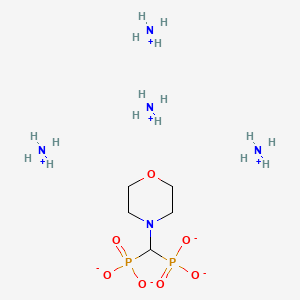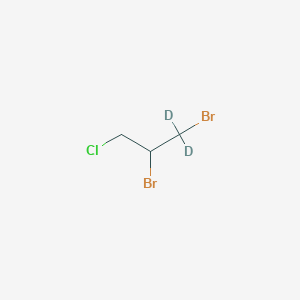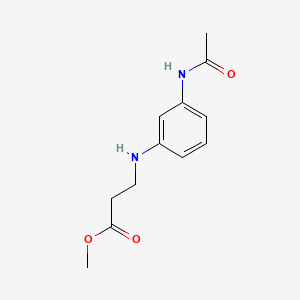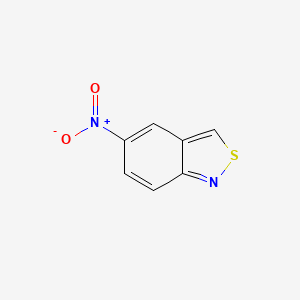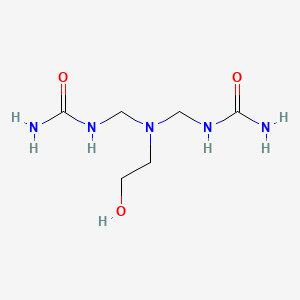
(3,3'-Dimethyl(1,1'-biphenyl)-4,4'-diyl)diammonium bis(hydrogen sulphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) is an organic compound with a complex structure It is derived from biphenyl, a molecule consisting of two benzene rings connected by a single bond The compound is characterized by the presence of two methyl groups at the 3 and 3’ positions and two ammonium groups at the 4 and 4’ positions, with bis(hydrogen sulphate) as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) typically involves the following steps:
Formation of 3,3’-Dimethylbiphenyl: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The 3,3’-dimethylbiphenyl is then subjected to a nitration reaction followed by reduction to introduce the amino groups at the 4 and 4’ positions.
Formation of the Diammonium Salt: The resulting diamine is treated with sulfuric acid to form the bis(hydrogen sulphate) salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
化学反応の分析
Types of Reactions
(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ammonium groups back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as hydroxide or amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
3,3’-Dimethylbiphenyl: Lacks the ammonium and bis(hydrogen sulphate) groups, making it less reactive in certain contexts.
4,4’-Diamino-3,3’-dimethylbiphenyl: Similar structure but without the bis(hydrogen sulphate) counterion.
Biphenyl: The parent compound, simpler in structure and less functionalized.
Uniqueness
(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) is unique due to its combination of methyl, ammonium, and bis(hydrogen sulphate) groups. This combination imparts distinct chemical properties, such as increased solubility in water and the ability to form ionic interactions, which are not present in the simpler analogs.
This detailed article provides a comprehensive overview of (3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
64969-36-4 |
|---|---|
分子式 |
C14H20N2O8S2 |
分子量 |
408.5 g/mol |
IUPAC名 |
[4-(4-azaniumyl-3-methylphenyl)-2-methylphenyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C14H16N2.2H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;2*1-5(2,3)4/h3-8H,15-16H2,1-2H3;2*(H2,1,2,3,4) |
InChIキー |
ZLVMWVOMYIUKQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)[NH3+])C)[NH3+].OS(=O)(=O)[O-].OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


